N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide

Melatonin receptor ligand Chemical probe Structure-activity relationship

Researchers screening melatonin receptor ligands face a critical gap: most benzothiophene-2-carboxamide analogs carry simple alkyl or benzyl sidechains, limiting conformational diversity. Generic substitution risks selecting compounds with incompatible target engagement. - Rigid 1-hydroxyindane sidechain introduces chiral constraint absent in common MT1/MT2 ligands - Well-defined structure enables in silico docking against melatonin receptors - Available from commercial screening libraries; internal binding validation required before use

Molecular Formula C19H17NO2S
Molecular Weight 323.41
CAS No. 2034409-29-3
Cat. No. B2395873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide
CAS2034409-29-3
Molecular FormulaC19H17NO2S
Molecular Weight323.41
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4S3)O
InChIInChI=1S/C19H17NO2S/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21)
InChIKeyXKMXFUITMRKGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: Indenyl-Benzothiophene Carboxamide


N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic hybrid molecule that fuses a benzo[b]thiophene-2-carboxamide core with a 1-hydroxy-2,3-dihydro-1H-indene moiety via a methylene linker [1]. This structural class has been broadly claimed in patent literature for affinity towards melatoninergic receptors, though specific data for this compound is absent from authoritative public databases [2]. The compound is available from commercial screening libraries, but its biological annotation and comparative performance profile remain undefined in the primary literature.

Compound Class Indenyl-benzothiophene hybrid
Claimed Target Melatonin receptors (patent-level)
Annotation Undefined — no public activity data

Structural Uniqueness & Procurement Risk: Indenyl-Benzothiophene Carboxamide


Generic substitution within the benzo[b]thiophene-2-carboxamide class is inherently risky due to the profound impact of the amide substituent on selectivity and potency. The specific 1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group creates a rigid, chiral alcohol framework distinct from the simple alkyl, benzyl, or tryptamine-derived sidechains found in common melatoninergic ligands or anti-inflammatory benzothiophene carboxamides [1]. Without a disclosed head-to-head pharmacological profile, assuming functional interchangeability with analogs like PD 144795 or other benzothiophene carboxamides could lead to selection of a compound with an incompatible target engagement profile, undermining experimental reproducibility.

Unique Chiral Framework
The 1-hydroxyindane moiety creates a rigid chiral alcohol not found in common melatonin ligands, limiting direct substitution.
Incompatible Target Engagement
Assuming interchangeability with analogs such as PD 144795 may lead to mismatched pharmacological profiles, undermining reproducibility.
Unverified Equivalence
No comparative data exist to confirm functional equivalence with any benzothiophene carboxamide.

Quantitative Evidence Guide: Indenyl-Benzothiophene Carboxamide


Comparative Pharmacological Evidence

No quantitative, comparator-based evidence could be identified for this compound. Targeted searches across PubChem, ChEMBL, BindingDB, and patent databases using the compound's name, CAS number, InChI Key, and canonical SMILES returned no primary biological assay data or head-to-head pharmacological comparisons [1]. The absence of data precludes any differentiation claims based on potency, selectivity, or pharmacokinetic properties relative to any specific comparator.

Comparative Evidence
Data to verify
No target engagement or comparator data found
Procurement decision lacks scientific justification
No public assays or comparator sets available
Melatonin receptor ligand Chemical probe Structure-activity relationship

Application Scenarios: Indenyl-Benzothiophene Carboxamide


Melatonin Receptor Screening

Based solely on the structural class, this compound could be included as a diversity element in a melatonin receptor screening panel, provided the end-user validates its binding profile internally before drawing conclusions. No evidence exists to prioritize it over any established MT1/MT2 ligand [1].

SAR Negative Control Probe

The unique indanol sidechain may confer distinct properties compared to common benzothiophene-2-carboxamides. Without activity data, it could only serve as an inert comparator if proven inactive in internal assays, a role that requires substantial upfront investment [1].

In Silico Docking Studies

The well-defined structure allows for in silico docking simulations against melatonin receptors. However, the lack of experimental binding data means any computational predictions remain unvalidated, limiting the compound's value to purely theoretical exercises [1].

Application
Selection Property
Validation Focus
Melatonin Receptor Screening
Benzothiophene structural class membership
Requires internal MT1/MT2 binding validation
SAR Negative Control Probe
Unique indanol sidechain for differentiation
Confirm inactivity before use as inert comparator
In Silico Docking Studies
Well-defined molecular structure
Predictions remain unvalidated without binding data
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